molecular formula C12H12N4O3 B5115088 1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B5115088
M. Wt: 260.25 g/mol
InChI Key: YSLKXLVFFGTQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is also known as MPAC or Pyrazolecarboxylic acid.

Mechanism of Action

The mechanism of action of MPAC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. MPAC has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It also inhibits the activity of PPARγ, a nuclear receptor that regulates glucose and lipid metabolism. MPAC has also been shown to modulate the activity of various signaling pathways such as MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
MPAC has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, improve insulin sensitivity, and lower blood glucose levels. MPAC has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of MPAC is that it has been extensively studied for its potential therapeutic properties. This makes it a promising candidate for further research and development. However, one of the limitations of MPAC is that its mechanism of action is not fully understood. This makes it difficult to optimize its therapeutic effects and develop effective treatments.

Future Directions

There are several future directions for research on MPAC. One area of research is to further elucidate its mechanism of action. This will help to optimize its therapeutic effects and develop more effective treatments. Another area of research is to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MPAC in humans.

Synthesis Methods

The synthesis of MPAC involves the reaction of 3-pyridinemethanamine with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent and a base. The resulting compound is then purified through recrystallization. The purity of the compound is determined through various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

MPAC has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. MPAC has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

1-methyl-5-(pyridin-3-ylmethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-16-10(9(7-15-16)12(18)19)11(17)14-6-8-3-2-4-13-5-8/h2-5,7H,6H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLKXLVFFGTQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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